Idelalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Acute Lymphoblastic Leukemia (ALL)

Scientific Field: Hematology, Oncology

Summary of the Application: Idelalisib has been studied for its effects on acute lymphoblastic leukemia (ALL).

Methods of Application: In the study, primary B ALL in contact with OP9 stromal cells showed increased p-Akt ser473.

Results or Outcomes: Idelalisib decreased p-Akt in patient samples of ALL with diverse genetic lesions.

Application in Follicular Lymphoma (FL)

Summary of the Application: Idelalisib is effective in patients with high-risk follicular lymphoma and early relapse after initial chemoimmunotherapy.

Results or Outcomes: After a median duration of treatment with idelalisib monotherapy of 6.6 months, 90% of patients in this study achieved tumor reductions in the size of lymph nodes. The overall response rate (ORR) was 57%, with 7 (6%) complete responses and 63/125 (50%) partial responses.

Application in Indolent Non-Hodgkin Lymphoma (NHL)

Summary of the Application: Idelalisib has been investigated in indolent non-Hodgkin lymphoma (NHL).

Methods of Application: The study involved a systematic review and meta-analysis of clinical trials investigating the safety and effectiveness of idelalisib.

Results or Outcomes: The study found that idelalisib demonstrated early promising results but longer follow-up resulted in the manifestation of serious risks.

Application in Real-Life Context

Summary of the Application: A retrospective multicenter study was conducted to evaluate the effectiveness and tolerability of Idelalisib in a real-life context.

Methods of Application: The study involved a retrospective analysis of 72 patients with a median age at diagnosis.

Results or Outcomes: The study showed that Idelalisib has anticancer activity, while inducing a significant rate of toxicities.

Application in Chronic Lymphocytic Leukemia (CLL)

Summary of the Application: Idelalisib has been used in combination with the anti-CD20 antibody ofatumumab for the treatment of relapsed CLL.

Methods of Application: A single-arm, open-label, nonrandomized phase 2 study investigated the efficacy and safety of idelalisib with ofatumumab in 27 patients with treatment-naïve CLL in need of therapy.

Results or Outcomes: The overall response rate (ORR) was 88.9%, including 1 complete response.

Application in Advanced Follicular Lymphoma (FL)

Summary of the Application: Idelalisib is approved by the FDA and EMA as monotherapy for the treatment of advanced follicular lymphoma (FL).

Methods of Application: The approval was based on a phase 2 trial in patients with indolent non-Hodgkin lymphoma including 72 patients with FL who were refractory to at least 2 prior regimens.

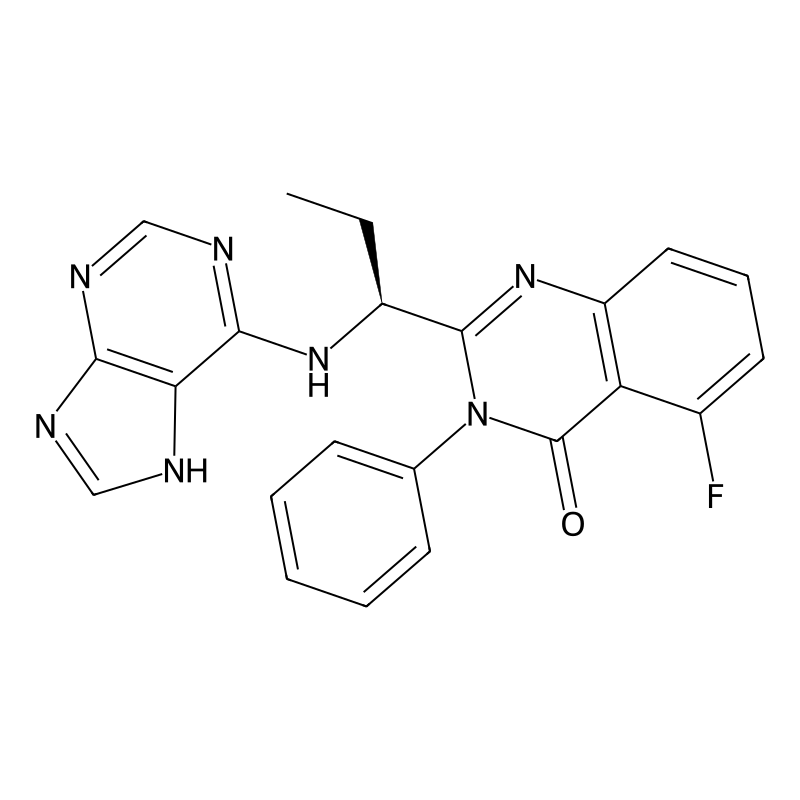

Idelalisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a critical enzyme in the signaling pathways that regulate B-cell function. The chemical name for idelalisib is 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one, with a molecular formula of C22H18FN7O and a molecular weight of 415.42 g/mol. It appears as a white to off-white solid and is administered orally, primarily in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia and indolent non-Hodgkin lymphoma. Idelalisib works by inducing apoptosis and inhibiting the proliferation of malignant B-cells, thereby disrupting several critical B-cell signaling pathways .

- Idelalisib can cause severe side effects, including liver problems and diarrhea [].

- It is important to note that Idelalisib is a prescription medication and should only be used under the supervision of a qualified healthcare professional [].

- Detailed information on safety and side effects can be found in official resources from the National Cancer Institute [] or the drug manufacturer [].

Idelalisib functions as an ATP-competitive inhibitor of PI3Kδ, meaning it binds to the active site of the enzyme, preventing ATP from facilitating its kinase activity. The interaction can be characterized by various biochemical assays that demonstrate reversible and noncovalent binding to the kinase. The binding affinity and kinetic parameters have been elucidated through structural studies, including X-ray crystallography, which reveal how idelalisib fits into the enzyme's active site .

Idelalisib exhibits significant biological activity against B-cell malignancies by inhibiting several signaling pathways essential for B-cell survival and proliferation. Specifically, it disrupts B-cell receptor signaling as well as chemokine receptor signaling (CXCR4 and CXCR5), leading to reduced cell migration and viability. In vitro studies have shown that treatment with idelalisib results in decreased chemotaxis and adhesion of lymphoma cells, contributing to its therapeutic effects against cancer .

The synthesis of idelalisib involves multiple steps starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Quinazolinone Core: This is achieved through cyclization reactions involving substituted anilines and appropriate carbonyl compounds.

- Introduction of the Fluorine Atom: Fluorination can be accomplished using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents.

- Final Coupling Steps: The quinazolinone derivative is coupled with the appropriate purine derivative to yield idelalisib.

These methods have been optimized for yield and purity to meet pharmaceutical standards .

Idelalisib has been approved for clinical use primarily in treating specific types of hematological cancers, particularly in patients with chronic lymphocytic leukemia and small lymphocytic lymphoma who have received prior therapy. It is often used in combination with other treatments, such as rituximab, to enhance therapeutic efficacy. The drug has shown promise in improving patient outcomes by targeting the underlying mechanisms of tumor growth and survival .

Idelalisib undergoes extensive metabolism primarily via aldehyde oxidase and cytochrome P450 3A enzymes, resulting in its major metabolite, GS-563117, which lacks activity against PI3Kδ. Interaction studies have highlighted that idelalisib can inhibit various cytochrome P450 enzymes (CYP2C8, CYP2C19, CYP3A) and UGT1A1, indicating potential drug-drug interactions when co-administered with other medications metabolized by these pathways . Furthermore, idelalisib has been associated with hepatotoxicity, necessitating careful monitoring during treatment due to its effects on liver enzymes .

Idelalisib belongs to a class of drugs known as PI3K inhibitors. Several similar compounds target different isoforms of phosphatidylinositol 3-kinase or related pathways:

| Compound Name | Target | Indication(s) | Unique Features |

|---|---|---|---|

| Copanlisib | PI3Kα/δ | Follicular lymphoma | Administered intravenously; has a broader isoform activity |

| Duvelisib | PI3Kδ/γ | Chronic lymphocytic leukemia | Dual inhibition; may reduce immune suppression |

| Idelalisib | PI3Kδ | Chronic lymphocytic leukemia | Highly selective for PI3Kδ; oral administration |

| Alpelisib | PI3Kα | Breast cancer (PIK3CA mutations) | Approved for specific breast cancer indications |

Idelalisib's uniqueness lies in its selectivity for the delta isoform of phosphatidylinositol 3-kinase, making it particularly effective in treating B-cell malignancies while minimizing effects on other cell types .

Key Intermediates and Reaction Mechanisms

The synthesis of idelalisib proceeds through several critical intermediates, each requiring careful optimization to achieve high yields and purity while maintaining stereochemical integrity [1] [3].

2-fluoro-6-nitro-N-phenylbenzamide serves as the first major intermediate formed through the condensation of 2-fluoro-6-nitrobenzoic acid with aniline [1]. This reaction can be accomplished through various activation methods, with the choice of coupling reagent significantly impacting both yield and purity. The formation of this intermediate establishes the basic quinazolinone framework and introduces the phenyl substituent that will occupy the N3 position in the final product [5].

The N-Boc-L-2-aminobutyric acid derivative represents a crucial chiral intermediate where stereochemical control becomes paramount [1]. The coupling of N-Boc-L-2-amino butyric acid with the phenylbenzamide intermediate requires careful selection of coupling conditions to prevent racemization. The Laurus methodology demonstrates that CDI combined with HOBt at controlled temperature (8-12°C) in toluene provides optimal results, achieving 75% yield with 99.5% purity while maintaining chiral integrity with less than 0.01% enantiomer formation [1].

2-amino-6-fluoro-N-phenylbenzamide emerges from the reduction of the nitro group, a transformation that requires careful catalyst selection to avoid defluorination [1]. Traditional palladium-based catalysts often lead to the formation of desfluoro impurity at levels up to 5%, which proves difficult to remove through crystallization. The innovative use of zinc with ammonium formate completely eliminates this problematic side reaction while achieving 90% yield with 99% purity [1].

The quinazolinone ring formation represents the most challenging transformation in the synthesis, requiring simultaneous cyclization while preserving the adjacent chiral center [1]. This cyclization step has been the subject of extensive optimization, with various reagent systems explored including zinc/acetic acid, p-toluenesulfonic acid, and different combinations of Lewis acids. The breakthrough achievement involves the use of HMDS with zinc chloride in acetonitrile, which provides 64% yield with 99.5% chemical purity and maintains chiral purity at 99.95% [1].

The final purine coupling completes the synthesis through nucleophilic substitution between the quinazolinone intermediate and 6-chloropurine [1]. This transformation requires careful optimization of base and temperature conditions to achieve complete conversion while preventing enantiomerization. The use of diisopropylethylamine with zinc chloride at 80-90°C provides optimal results, though this step often represents a yield bottleneck in the overall synthetic sequence [1].

| Key Intermediates and Reaction Mechanisms | ||||

|---|---|---|---|---|

| Intermediate | Preparation Method | Yield (%) | Purity (%) | Critical Control Point |

| 2-fluoro-6-nitro-N-phenylbenzamide | Aniline + nitrobenzoic acid | 90-95 | 98-99 | Desfluoro impurity |

| N-Boc-L-2-aminobutyric acid derivative | CDI coupling with amide | 75 | 99.5 | Enantiomer formation |

| 2-amino-6-fluoro-N-phenylbenzamide | Nitro reduction (Zn/HCOONH₄) | 90 | 99 | Desfluoro impurity |

| Quinazolinone intermediate | Cyclization (HMDS/ZnCl₂) | 64 | 99.5 | Racemization |

| Final purine-coupled product | Purine coupling with base | 53-58 | 99.95 | Chiral integrity |

Structural Analogs and Derivatives

The structural landscape surrounding idelalisib encompasses various analogs and derivatives that have contributed to understanding structure-activity relationships and metabolic pathways [6] [7] [8].

GS-563117 represents the primary metabolite of idelalisib, formed through oxidation primarily catalyzed by aldehyde oxidase [7] [8] [9]. This metabolite retains the core quinazolinone structure but lacks activity against phosphoinositide 3-kinase delta (PI3Kδ), demonstrating the critical importance of the specific substitution pattern in idelalisib for biological activity [8] [9]. The formation of GS-563117 accounts for approximately 70% of idelalisib metabolism, with the remainder processed through cytochrome P450 3A4 and UDP-glucuronosyltransferase 1A4 pathways [9] [10].

IC87114 shares the quinazolinone core structure with idelalisib and similarly demonstrates selectivity for PI3Kδ [6]. This analog utilizes a purine hinge binder and accesses the specificity pocket through a quinazolinone moiety, providing valuable insights into the binding mode that contributes to isoform selectivity [6]. The structural similarities between IC87114 and idelalisib have been instrumental in understanding the mechanism of specificity pocket engagement [6].

PIK-39 represents another propeller-shaped inhibitor that, while selective for PI3Kγ rather than PI3Kδ, demonstrates the importance of the propeller-shaped architecture for engaging the specificity pocket [6]. The study of PIK-39 binding has contributed to the understanding that selectivity among PI3K isoforms partially depends on the energetic cost of opening the specificity pocket in each isoform [6].

Copanlisib provides an interesting structural comparison as a pyrimidine-based pan-PI3K inhibitor [11]. Unlike idelalisib's quinazolinone core, copanlisib employs a different heterocyclic framework while maintaining the propeller-shaped architecture necessary for specificity pocket engagement [11]. The comparison between these compounds illustrates how different core structures can achieve similar binding modes through conformational adaptation [11].

Duvelisib represents a dual PI3K/mammalian target of rapamycin (mTOR) inhibitor that shares structural features with idelalisib while extending activity to multiple targets [11]. This compound demonstrates how structural modifications can broaden the therapeutic target profile while maintaining the fundamental binding interactions established by idelalisib [11].

| Structural Analogs and Derivatives | ||||

|---|---|---|---|---|

| Compound | Key Structural Feature | PI3K Selectivity | IC50 PI3Kδ (nM) | Clinical Status |

| Idelalisib (parent) | 5-fluoro quinazolinone | PI3Kδ selective | 19 | Approved |

| GS-563117 (metabolite) | Oxidized quinazolinone | Inactive | Inactive | Metabolite |

| IC87114 | Quinazolinone analog | PI3Kδ selective | ~20 | Preclinical |

| PIK-39 | Propeller-shaped | PI3Kγ selective | N/A | Preclinical |

| Copanlisib | Pyrimidine-based | Pan-PI3K | ~0.5 | Approved |

| Duvelisib | Dual PI3K/TOR | Dual target | ~1 | Approved |

Crystalline Forms and Solid-State Chemistry

The solid-state chemistry of idelalisib reveals a rich polymorphic landscape with multiple crystalline forms exhibiting distinct physical and chemical properties [12] [13] [14] [15].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

GHS Hazard Statements

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Zydelig is indicated in combination with an anti�CD20 monoclonal antibody (rituximab or ofatumumab) for the treatment of adult patients with chronic lymphocytic leukaemia (CLL): who have received at least one prior therapy, oras first line treatment in the presence of 17p deletion or TP53 mutation in patients who are not eligible for any other therapies. Zydelig is indicated as monotherapy for the treatment of adult patients with follicular lymphoma (FL) that is refractory to two prior lines of treatment.

Treatment of mature B-cell neoplasms

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Zydelig

FDA Approval: Yes

Idelalisib is approved to be used alone or with other drugs to treat: Chronic lymphocytic leukemia (CLL) that has recurred (come back). It is used with rituximab in patients who are able to be treated with rituximab alone.

Non-Hodgkin lymphoma (NHL) that has recurred (come back). It is used in patients who have already received at least two systemic treatments. It is used in the following types of NHL-- Follicular B-cell non-Hodgkin lymphoma.

Small lymphocytic lymphoma. These uses are approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that idelalisib provides a clinical benefit in these patients.

Idelalisib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Idelalisib is included in the database.

Zydelig is indicated, in combination with rituximab, for the treatment of patients with relapsed chronic lymphocytic leukemia (CLL) for whom rituximab alone would be considered appropriate therapy due to other co-morbidities. /Included in US product label/

Zydelig is indicated for the treatment of patients with relapsed follicular B-cell non-Hodgkin lymphoma (FL) who have received at least two prior systemic therapies. Accelerated approval was granted for this indication based on Overall Response Rat. An improvement in patient survival or disease related symptoms has not been established. Continued approval for this indication may be contingent upon verification of clinical benefit in confirmatory trials. /Included in US product label/

Zydelig is indicated for the treatment of patients with relapsed small lymphocytic lymphoma (SLL) who have received at least two prior systemic therapies. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX47 - Idelalisi

Mechanism of Action

Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.

KEGG Target based Classification of Drugs

Transferases (EC2)

Phosphotransferase [EC:2.7.1.-]

PIK3CD [HSA:5293] [KO:K00922]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single dose of 150 mg of [14C] idelalisib, 78% and 14% of the radioactivity was excreted in feces and urine, respectively. GS-563117, idelalisib's major metabolite, accounted for 49% of the radioactivity in the urine and 44% in the feces.

23 L

14.9 L/hr

Following oral administration of a single 150-mg dose of radiolabeled idelalisib, 78% of the dose was recovered in feces and 14% was recovered in urine; GS-563117 accounted for 44% of the dose recovered in feces and 49% of the dose recovered in urine.

The administration of a single dose of Zydelig with a high-fat meal (900 calories: 525 calories fat, 250 calories carboydrates, and 125 calories protein) increased idelalisib AUC 1.4-fold relative to fasting conditions. Zydelig can be administered without regard to food.

The median time to peak concentration (Tmax) was observed at 1.5 hours.

Metabolism Metabolites

Idelalisib, a potent phosphatidylinositol-3-kinase delta (PI3Kd) inhibitor, is metabolized primarily by aldehyde oxidase to form GS-563117 and to a lesser extent by cytochrome P450 (CYP) 3A and uridine 5'-diphospho-glucuronosyltransferase 1A4. In vitro, idelalisib inhibits P-glycoprotein (P-gp) and organic anion transporting polypeptides 1B1 and 1B3, and GS-563117 is a time-dependent CYP3A inhibitor. This study enrolled 24 healthy subjects and evaluated (1) the effect of idelalisib on the pharmacokinetics (PK) of digoxin, a P-gp probe substrate, rosuvastatin, a breast cancer resistance protein, and OATP1B1/OATP1B3 substrate, and midazolam, a CYP3A substrate; and (2) the effect of a strong inducer, rifampin, on idelalisib PK. On treatment, the most common clinical adverse events (AEs) were headache and pyrexia. Grade 3 transaminase increases were observed in 5 of 24 subjects and were reversible. Two subjects had serious AEs after treatment completion (grade 3 pyrexia and/or drug-induced liver injury). Idelalisib coadministration did not affect digoxin and rosuvastatin PK. Coadministration with idelalisib increased plasma exposures of midazolam (138% and 437% for maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve from time 0 extrapolated to infinity (AUCinf), respectively), consistent with the in vitro finding of CYP3A inhibition by GS-563117. Rifampin caused a substantial decrease in idelalisib (58% and 75%, Cmax and AUCinf , respectively) and GS-563117 exposures, indicating an enhanced contribution of CYP3A to idelalisib metabolism under a strongly induced state.

Idelalisib is more than 84% bound to plasma proteins. Idelalisib is metabolized to its major metabolite, GS-563117, principally by cytochrome P-450 (CYP) isoenzyme 3A and aldehyde oxidase; the drug is metabolized only to a minor extent by uridine diphosphate-glucuronosyl transferase (UGT) 1A4.1 GS-563117 is inactive against PI3Kdelta in vitro.

Idelalisib is metabolized via aldehyde oxidase and CYP3A with additional minor metabolism by UGT1A4.

Wikipedia

Shortolide_A

FDA Medication Guides

Idelalisib

TABLET;ORAL

GILEAD SCIENCES INC

02/18/2022

Drug Warnings

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: SEVERE DIARRHEA, COLITIS. Fatal and/or serious and severe diarrhea or colitis occurred in 14% to 20% of Zydelig-treated patients. Monitor for the development of severe diarrhea or colitis. Interrupt and then reduce or discontinue Zydelig as recommended.

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: PNEUMONITIS. Fatal and/or serious pneumonitis occurred in 4% of Zydelig-treated patients. Monitor for pulmonary symptoms and bilateral interstitial infiltrates. Interrupt or discontinue Zydelig as recommended.

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: INFECTIONS. Fatal and/or serious infections occurred in 21% to 48% of Zydelig-treated patients. Monitor for signs and symptoms of infection. Interrupt Zydelig if infection is suspected.

For more Drug Warnings (Complete) data for Idelalisib (20 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life of idelalisib is 8.2 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store between 20-30 °C (68-86 °F) with excursions permitted 15-30 °C (59-86 °F).

Interactions

Idelalisib, a potent phosphatidylinositol-3-kinase delta (PI3Kd) inhibitor, is metabolized primarily by aldehyde oxidase to form GS-563117 and to a lesser extent by cytochrome P450 (CYP) 3A and uridine 5'-diphospho-glucuronosyltransferase 1A4. In vitro, idelalisib inhibits P-glycoprotein (P-gp) and organic anion transporting polypeptides 1B1 and 1B3, and GS-563117 is a time-dependent CYP3A inhibitor. This study enrolled 24 healthy subjects and evaluated (1) the effect of idelalisib on the pharmacokinetics (PK) of digoxin, a P-gp probe substrate, rosuvastatin, a breast cancer resistance protein, and OATP1B1/OATP1B3 substrate, and midazolam, a CYP3A substrate; and (2) the effect of a strong inducer, rifampin, on idelalisib PK. On treatment, the most common clinical adverse events (AEs) were headache and pyrexia. Grade 3 transaminase increases were observed in 5 of 24 subjects and were reversible. Two subjects had serious AEs after treatment completion (grade 3 pyrexia and/or drug-induced liver injury). Idelalisib coadministration did not affect digoxin and rosuvastatin PK. Coadministration with idelalisib increased plasma exposures of midazolam (138% and 437% for maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve from time 0 extrapolated to infinity (AUCinf), respectively), consistent with the in vitro finding of CYP3A inhibition by GS-563117. Rifampin caused a substantial decrease in idelalisib (58% and 75%, Cmax and AUCinf , respectively) and GS-563117 exposures, indicating an enhanced contribution of CYP3A to idelalisib metabolism under a strongly induced state.

Idelalisib is approved for the treatment of relapsed chronic lymphocytic leukemia together with Rituximab and for monotherapy of follicular B-cell non-Hodgkin's lymphoma and small lymphocytic lymphoma. It is a potent and selective phosphatidylinositol 3-kinase-d (PI3K-d) inhibitor. PI3K-d primarily is expressed in B-cells and prevents effectively proliferation in malignant B-cells. We provide a detailed report on treatment history and photo documentation of acute adverse effects of radiation therapy with simultaneous Idelalisib medication in one case of B-CLL. Radiosensitivity tests were performed for the index patient under Idelalisib and after the addition of Idelalisib to healthy individuals' blood. Radiosensitivity in human lymphocytes was analyzed with a three color in situ hybridization assay. Primary skin fibroblasts were studied after a treatment with Idelalisib for apoptosis, necrosis and cell cycle using flow cytometry. DNA double-strand break repair was analyzed by gammaH2AX immunostaining. The index patient presented a strong grade 2 radiodermatitis and grade 3 mucositis after irradiation with 20 Gy and a simultaneous intake of Idelalisib. Irradiations without Idelalisib medication were well tolerated and resulted in not more than grade 1 radiodermatitis. The index patient under Idelalisib had a radiosensitivity of 0.62 B/M which is in the range of clearly radiosensitive patients. A combined treatment of lymphocytes with 2 Gy and 10 nmol/L Idelalisib showed a tendency to an increased radiosensitivity. We found a clear increase of apoptosis as a result of the combined treatment in the Idelalisib dose range of 1 to 100 nmol/L compared to solely irradiated cells or solely Idelalisib treated cells (p=0.05). A combined Idelalisib radiotherapy treatment has an increased risk of side effects. However, combined therapy seems to be feasible when patients are monitored closely.

Concomitant use of idelalisib with an inducer of P-gp may result in decreased systemic exposure to idelalisib. When the potent CYP3A and P-gp inducer rifampin was administered concomitantly with idelalisib, systemic exposure to idelalisib was decreased.

For more Interactions (Complete) data for Idelalisib (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Byrd JC, Woyach JA, Johnson AJ. Translating PI3K-Delta Inhibitors to the Clinic in Chronic Lymphocytic Leukemia: The Story of CAL-101 (GS1101). Am Soc Clin Oncol Educ Book. 2012;32:691-694. doi: 10.14694/EdBook_AM.2012.32.691. PubMed PMID: 24451820.

3: Castillo JJ, Furman M, Winer ES. CAL-101: a phosphatidylinositol-3-kinase p110-delta inhibitor for the treatment of lymphoid malignancies. Expert Opin Investig Drugs. 2012 Jan;21(1):15-22. doi: 10.1517/13543784.2012.640318. Epub 2011 Nov 24. Review. PubMed PMID: 22112004.

4: Hoellenriegel J, Meadows SA, Sivina M, Wierda WG, Kantarjian H, Keating MJ, Giese N, O'Brien S, Yu A, Miller LL, Lannutti BJ, Burger JA. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia. Blood. 2011 Sep 29;118(13):3603-12. doi: 10.1182/blood-2011-05-352492. Epub 2011 Jul 29. PubMed PMID: 21803855.

5: Lannutti BJ, Meadows SA, Herman SE, Kashishian A, Steiner B, Johnson AJ, Byrd JC, Tyner JW, Loriaux MM, Deininger M, Druker BJ, Puri KD, Ulrich RG, Giese NA. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011 Jan 13;117(2):591-4. doi: 10.1182/blood-2010-03-275305. Epub 2010 Oct 19. PubMed PMID: 20959606; PubMed Central PMCID: PMC3694505.

6: Herman SE, Gordon AL, Wagner AJ, Heerema NA, Zhao W, Flynn JM, Jones J, Andritsos L, Puri KD, Lannutti BJ, Giese NA, Zhang X, Wei L, Byrd JC, Johnson AJ. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals. Blood. 2010 Sep 23;116(12):2078-88. doi: 10.1182/blood-2010-02-271171. Epub 2010 Jun 3. PubMed PMID: 20522708; PubMed Central PMCID: PMC2951855.